N,N-Dimethyl-1H-imidazole-1-sulfonamide
CAS No.: 78162-58-0
VCID: VC0195860
Molecular Formula: C5H9N3O2S
Molecular Weight: 175.21 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | N,N-Dimethyl-1H-imidazole-1-sulfonamide is a sulfonamide compound with diverse applications in pharmaceutical development, catalysis, analytical chemistry, biotechnology, and material science . It acts as a key intermediate in synthesizing anti-inflammatory and antimicrobial agents . In catalysis, it facilitates organic reactions like sulfonation and alkylation, which are essential for producing complex molecules . In analytical chemistry, the compound aids in detecting and quantifying sulfonamide drugs in biological samples, which is useful for pharmacokinetic studies . Biotechnology utilizes it as a reagent in modifying biomolecules, enhancing their stability and functionality for therapeutic purposes . Furthermore, it can be incorporated into polymer formulations to improve thermal and mechanical properties, making it valuable in producing advanced materials . Chemically, N,N-Dimethyl-1H-imidazole-1-sulfonamide has a molecular formula of C5H9N3O2S and a molecular weight of 175.206 g/mol . It has a melting point of 48-51 °C and a boiling point of 307.2±25.0 °C at 760 mmHg . The compound is also known by other names, including 1-(Dimethylsulfamoyl)-1H-imidazole . Its structure consists of an imidazole ring bonded to a dimethylsulfamoyl group . A similar compound is 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide, which has a molecular formula of C6H9N3O3S and a molecular weight of 203.2 . It is used as a protein degrader building block . N,N-Dimethyl-1H-imidazole-1-sulfonamide is generally utilized in various research fields due to its solubility and reactivity . |
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CAS No. | 78162-58-0 |
Product Name | N,N-Dimethyl-1H-imidazole-1-sulfonamide |
Molecular Formula | C5H9N3O2S |
Molecular Weight | 175.21 g/mol |
IUPAC Name | N,N-dimethylimidazole-1-sulfonamide |
Standard InChI | InChI=1S/C5H9N3O2S/c1-7(2)11(9,10)8-4-3-6-5-8/h3-5H,1-2H3 |
Standard InChIKey | YRRWNBMOJMMXQY-UHFFFAOYSA-N |
SMILES | CN(C)S(=O)(=O)N1C=CN=C1 |
Canonical SMILES | CN(C)S(=O)(=O)N1C=CN=C1 |
Appearance | Pale Yellow Stick Solid |
Purity | > 95% |
Synonyms | 1-(N,N-Dimethylsulfamoyl)-1H-imidazole |
PubChem Compound | 395751 |
Last Modified | Aug 15 2023 |
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